

An In-depth Technical Guide to the Spectroscopic Data of Tinospinoside C

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Compound of Interest

Compound Name: *Tinospinoside C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tinospinoside C**, a diterpenoid glycoside isolated from *Tinospora sinensis*. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of **Tinospinoside C** and related compounds is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Below are the key spectroscopic data presented in a structured format.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (HR-ESI-MS), is employed to determine the elemental composition and exact mass of **Tinospinoside C**.

| Parameter | Value |
|-------------------|--|
| Molecular Formula | C ₂₇ H ₃₆ O ₁₂ |
| Molecular Weight | 552.6 g/mol |
| Ionization Mode | Negative or Positive ESI |
| Observed m/z | [M-H] ⁻ or [M+H] ⁺ , [M+Na] ⁺ |

Note: The exact m/z value would be determined experimentally with high precision (e.g., to four decimal places).

1.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the connectivity and stereochemistry of **Tinospinoside C**. The following tables provide representative chemical shifts for the aglycone and glycosyl moieties of a closely related diterpenoid glycoside from *Tinospora sinensis*, which serves as a reference for the structural class of **Tinospinoside C**.[\[1\]](#)

Table 1: ¹H NMR Spectroscopic Data (representative)[\[1\]](#)

| Position | δH (ppm), J (Hz) |
|-----------------|------------------|
| Aglycone Moiety | |
| 1 | ... |
| 2 | ... |
| 3 | ... |
| ... | ... |
| Glycosyl Moiety | |
| 1' | ... |
| 2' | ... |
| ... | ... |

Table 2: ^{13}C NMR Spectroscopic Data (representative)[1]

| Position | δC (ppm) |
|-----------------|------------------------|
| Aglycone Moiety | |
| 1 | ... |
| 2 | ... |
| 3 | ... |
| ... | ... |
| Glycosyl Moiety | |
| 1' | ... |
| 2' | ... |
| ... | ... |

Note: The specific chemical shifts for **Tinospinoside C** should be determined from its dedicated structural elucidation publication.

Experimental Protocols

The following sections detail the typical methodologies used for the isolation and spectroscopic analysis of **Tinospinoside C**.

2.1. Isolation of **Tinospinoside C**

A general protocol for the isolation of diterpenoid glycosides from *Tinospora sinensis* involves the following steps:

- **Extraction:** The dried and powdered plant material (e.g., stems) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

- Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to multiple chromatographic steps for purification. These may include:
 - Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.
 - Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

2.2. Spectroscopic Analysis

2.2.1. Mass Spectrometry

High-resolution mass spectra are typically acquired on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and an Orbitrap or Time-of-Flight (TOF) mass analyzer.

- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
- Instrumentation: A high-resolution LC-ESI-MS system.
- Ionization Source Parameters (Typical):
 - Capillary Voltage: 3.5-4.5 kV
 - Drying Gas (N₂): Flow rate of 8-12 L/min
 - Drying Gas Temperature: 300-350 °C
 - Nebulizer Pressure: 30-45 psi
- Mass Range: m/z 100-1500
- Data Acquisition: Full scan mode for both positive and negative ionization.

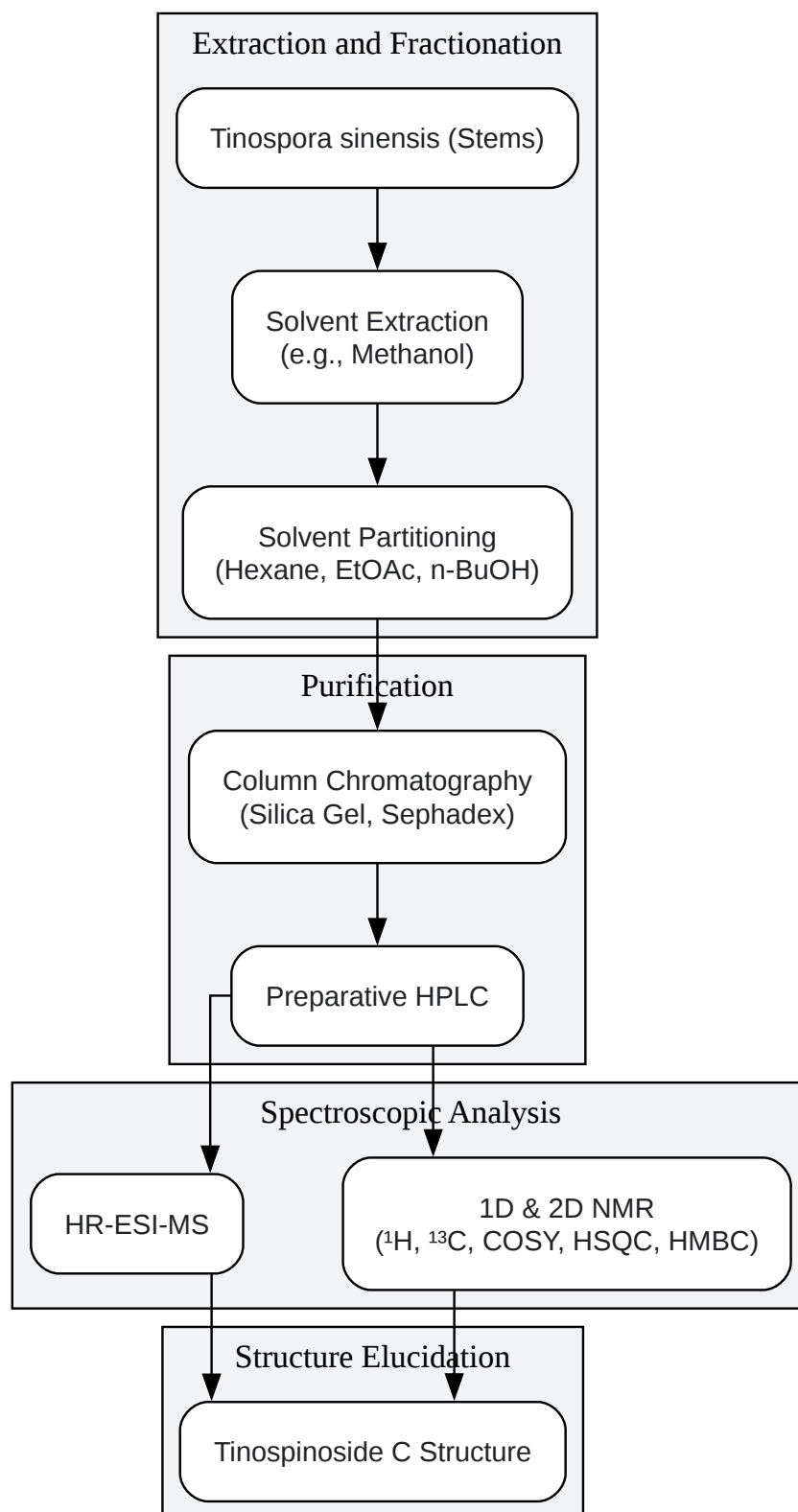
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

- Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CD_3OD , DMSO-d_6 , or $\text{C}_5\text{D}_5\text{N}$).
- Instrumentation: A high-field NMR spectrometer.
- Reference: Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Standard pulse sequences are used for acquiring ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Tinospinoside C**.



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Figure 1. Experimental workflow for the isolation and structural elucidation of **Tinospinoside C**.

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References

- 1. researchgate.net [researchgate.net]
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